Theophyllidine

Descripción

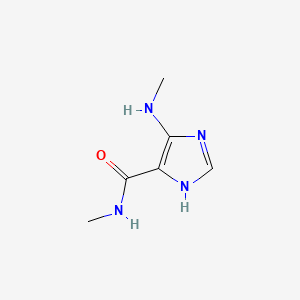

Structure

3D Structure

Propiedades

IUPAC Name |

N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-7-5-4(6(11)8-2)9-3-10-5/h3,7H,1-2H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYDWASAZICSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(NC=N1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217706 | |

| Record name | Theophyllidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6736-40-9 | |

| Record name | Theophyllidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theophyllidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEOPHYLLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76560HOO1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Theophyllidine

Pathways for Theophyllidine Formation via Methylxanthine Hydrolysis

The principal route for the formation of this compound involves the alkaline hydrolysis of the methylxanthine, theophylline (B1681296). researchgate.netresearchgate.net This process results in the cleavage of the pyrimidine (B1678525) ring of the theophylline structure, specifically at the 1,2-position of the xanthine (B1682287) ring, leading to the formation of the imidazole (B134444) derivative, this compound. researchgate.net

The hydrolysis is typically carried out under mild conditions without the need for heating. researchgate.net This method is not only applicable to theophylline but also to other methylxanthins like caffeine (B1668208) and ethophylline, yielding their corresponding N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide derivatives. researchgate.net Infrared (IR) structural analysis has been used to confirm that under these alkaline conditions, the xanthine ring is cleaved to form the respective imidazole carboxamides. researchgate.net

| Starting Methylxanthine | Resulting Imidazole Derivative | Reference |

|---|---|---|

| Theophylline | This compound (5a) | researchgate.net |

| Caffeine | Caffeidine (B195705) (5b) | researchgate.net |

| Ethophylline | 1-ethyl-N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide (8) | researchgate.net |

Development of Novel Synthetic Routes for this compound Derivatives

Research into the derivatization of this compound has led to the development of novel compounds with specific functionalities. A notable example is the synthesis of this compound-based azo dyes. researchgate.net These derivatives are synthesized for applications in analytical chemistry, such as in extraction-photometric procedures for the determination of certain drugs. researchgate.net

One such derivative is the azo dye 4-methylamino-5N-methylcarbamoyl-imidazolyl-2-azo-4-benzenesulfonic acid. researchgate.net This compound was synthesized for use as a selective acid indicator in the chemicotoxicological analysis of various pharmaceutical compounds. researchgate.net The synthesis of such derivatives highlights the potential of the this compound core as a scaffold for creating new molecules with tailored properties.

Advanced Approaches to this compound Analogues and Structural Modifications

While direct synthetic pathways for a wide range of this compound analogues are not extensively documented, the broader field of methylxanthine chemistry provides insights into potential structural modifications. Theophylline, the precursor to this compound, has been the subject of extensive derivatization studies to explore its pharmacological potential. These strategies offer a blueprint for the potential synthesis of this compound analogues.

These advanced approaches include the synthesis of various theophylline derivatives where substitutions are made at different positions of the purine (B94841) ring. For instance, theophylline has been modified to create derivatives containing 1,2,3-triazole rings, thiazolo[2,3-f]theophyllines, and 8-(1,2,4-triazol-3-ylmethylthio)theophyllines. nih.govrsc.org Other modifications include the introduction of various functional groups through reactions like Suzuki-Miyaura cross-coupling and copper(I)-catalyzed three-component reactions (A3-coupling) to produce 8-aryl(hetaryl) substituted and 8-(1,2,3-triazolyl)substituted derivatives. mdpi.com

Molecular and Cellular Mechanisms of Theophyllidine S Biological Activity

Mechanistic Elucidation of Theophyllidine's Hepatotropic Effects

Initial research into the biological profile of this compound has identified a notable hepatotropic effect, indicating its potential to act on or affect liver cells. uzicps.uzresearchgate.net This characteristic was discovered through in silico biological activity studies that compared this compound with other synthetic purine (B94841) alkaloid derivatives, such as caffeidine (B195705) and theobromidine. researchgate.netresearchgate.net While all are derived from naturally occurring alkaloids like caffeine (B1668208), theobromine (B1682246), and theophylline (B1681296), this compound was specifically noted for its predicted liver-acting properties. uzicps.uzresearchgate.net

Molecular docking analyses have been employed to further investigate these properties, suggesting a basis for its targeted biological activity. researchgate.net Although the precise molecular mechanisms are still under investigation, these computational predictions provide a foundation for further experimental studies. The parent compound, theophylline, has been shown in animal models of immunological liver injury to reduce liver inflammation, apoptosis, and fibrosis by decreasing levels of interferon-gamma (IFN-γ) and transforming growth factor-beta (TGF-β). nih.gov These findings for theophylline suggest potential pathways that could be explored to understand the specific hepatotropic mechanisms of this compound.

Investigation of Antiproliferative Mechanisms Mediated by this compound

This compound has been identified as a compound with potential antiproliferative activity, suggesting it may inhibit the growth of neoplastic cells. researchgate.net Such effects are critical in the search for new anti-cancer agents, and initial studies have focused on quantifying this activity and identifying the underlying cellular mechanisms. researchgate.netresearchgate.net

The viability of cells, a measure of the proportion of living and healthy cells, is a key indicator when assessing the effects of a potential therapeutic compound. susupport.comcusabio.com The antiproliferative effects of this compound have been quantitatively assessed using in vitro cytotoxicity assays. researchgate.net In one study, the MTT-dye reduction assay was used to measure cell viability in human leukemia cell lines (K-562 and KG-1) after exposure to the compound. researchgate.net This assay determines the metabolic activity of cells, which correlates with the number of viable cells in a sample. cusabio.com

The research demonstrated that this compound possesses antiproliferative activity, with its efficacy being comparable to other newly synthesized imidazole (B134444) derivatives. researchgate.net The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined from these experiments.

| Cell Line | Compound | IC₅₀ (µg/mL) |

|---|---|---|

| K-562 (Human Chronic Myeloid Leukemia) | This compound | >100 |

| KG-1 (Human Acute Myelogenous Leukemia) | This compound | >100 |

Beyond inhibiting cell growth, many anticancer agents function by inducing cell cycle arrest and apoptosis (programmed cell death). academicjournals.orgnih.gov Cell cycle arrest prevents cells from progressing through the phases of division, such as G1, S, or G2/M, effectively halting proliferation. nih.govnih.gov Apoptosis is a controlled process that eliminates damaged or unwanted cells and is often triggered by the activation of specific proteins, such as caspases. mdpi.com

While this compound has been confirmed to have antiproliferative effects, detailed studies on its specific impact on the cell cycle and apoptosis pathways are not yet extensively published. researchgate.net Generally, compounds that inhibit cancer cell growth are investigated for their ability to alter the expression of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). nih.gov Furthermore, their pro-apoptotic potential is often assessed by measuring the activation of caspases (e.g., caspase-3, -8, -9) and changes in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. academicjournals.orgmdpi.com The identification of this compound as a potential antiproliferative agent suggests that future research will likely focus on these specific molecular pathways to fully characterize its mechanism of action. researchgate.net

This compound's Modulation of Cellular Growth and Viability Pathways

Receptor and Enzyme Interaction Profiles of this compound

The biological activity of a compound is defined by its interactions with specific molecular targets, such as receptors and enzymes. plos.org While a detailed, experimentally verified interaction profile for this compound is still emerging, insights can be drawn from its parent compound, theophylline. drugbank.comnih.gov Theophylline is known to interact with multiple targets, and these interactions are responsible for its therapeutic and side effects. drugbank.com

Theophylline's primary mechanisms include the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine (B11128) receptors. drugbank.comnih.gov Additionally, at lower concentrations, it can activate histone deacetylases (HDACs), which plays a role in its anti-inflammatory effects. nih.gov Given the structural relationship, it is plausible that this compound may interact with a similar set of targets, although the specific affinities and functional consequences may differ. In silico studies have been initiated to predict these interactions for this compound. uzicps.uzresearchgate.net

| Target Class | Specific Target | Action | Potential Effect |

|---|---|---|---|

| Adenosine Receptors | Adenosine A1 Receptor | Antagonist | Modulation of neurotransmission and cardiac function |

| Adenosine A2a Receptor | Antagonist | Modulation of inflammation and blood flow | |

| Adenosine A2b Receptor | Antagonist | Blockade of bronchoconstriction | |

| Phosphodiesterases (PDEs) | PDE3, PDE4 | Inhibitor | Increased intracellular cAMP, smooth muscle relaxation |

| PDE5 | Inhibitor | Increased intracellular cGMP | |

| Enzymes (Epigenetic) | Histone Deacetylase 2 (HDAC2) | Activator | Suppression of inflammatory gene transcription |

Signal Transduction Pathway Modulation by this compound in Biological Systems

Signal transduction is the process by which a cell converts an external signal into a specific response. pressbooks.pub This involves a cascade of events, often including second messengers and protein phosphorylation, which ultimately alters cellular function. berkeley.edu The modulation of these pathways is central to the mechanism of action of many therapeutic agents.

Based on the likely targets inherited from its parent compound, theophylline, this compound may modulate several key signal transduction pathways:

cAMP-Mediated Pathways: By potentially inhibiting PDE enzymes, this compound could prevent the breakdown of cyclic AMP (cAMP). drugbank.com Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, influencing processes from gene transcription to metabolism and muscle relaxation. berkeley.edu

Adenosine Signaling: As a potential antagonist of adenosine receptors, this compound could block signals that are normally triggered by adenosine. drugbank.com This would impact various physiological processes, including neurotransmission and inflammation, depending on the specific receptor subtype involved.

Inflammatory Gene Transcription: If this compound, like theophylline, activates HDAC2, it could enhance the deacetylation of histones. nih.gov This action can suppress the transcription of pro-inflammatory genes, providing a mechanism for anti-inflammatory effects that is distinct from PDE inhibition. nih.gov

Cell Proliferation and Survival Pathways: The observed antiproliferative activity of this compound suggests an interaction with signaling pathways that control cell growth, such as the PI3K/Akt or MAPK pathways. researchgate.netnih.gov These pathways are frequently dysregulated in cancer and are common targets for anticancer drugs that induce cell cycle arrest or apoptosis. mdpi.comnih.gov

The convergence of these potential actions indicates that this compound may have a complex mechanism of action, capable of influencing multiple signaling networks simultaneously. libretexts.org

Pharmacological and Preclinical Evaluation of Theophyllidine

In Silico Predictive Modeling and Computational Pharmacology of Theophyllidine

No published studies were found that describe the use of in silico predictive modeling or computational pharmacology to evaluate "this compound."

There are no available research articles or data detailing molecular docking simulations or binding affinity studies for "this compound." Such studies are fundamental for predicting the interaction of a compound with biological targets, and their absence prevents any discussion of its potential mechanisms of action.

A search for computational predictions of the pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic properties of "this compound" did not yield any results. Therefore, no data can be presented on its predicted behavior in a biological system.

Molecular Docking and Binding Affinity Studies of this compound

In Vitro Assessment of this compound's Biological Activities

No peer-reviewed articles or experimental data were identified concerning the in vitro assessment of "this compound's" biological activities.

There is no published research on cell-based assays conducted to quantify any potential hepatotropic (liver-targeting) activity of "this compound."

No studies characterizing the antiproliferative or cytotoxic effects of "this compound" in any cellular models have been found in the scientific literature.

Cell-Based Assays for Quantifying this compound's Hepatotropic Activity

In Vivo Preclinical Studies of this compound's Organ-Specific Effects

A thorough search for in vivo preclinical studies investigating the organ-specific effects of "this compound" in animal models yielded no results. Consequently, there is no information to report on this topic.

Research in Hepatic Function and Liver Disorder Models with this compound

Preliminary research suggests that this compound may possess liver-directed activity. In comparative in silico analyses of synthetic derivatives of purine (B94841) alkaloids, this compound was identified as having a potential hepatotropic effect, meaning it may affect the liver. researchgate.netresearchgate.netuzicps.uz These findings originated from conference abstracts which indicated that research in this area is ongoing. uzicps.uz One abstract specified that molecular docking studies of this compound have been performed in this context. researchgate.net

However, based on available scientific literature, detailed preclinical studies evaluating the effects of this compound in specific in vivo or in vitro models of liver disorders, such as hepatic fibrosis, cirrhosis, or drug-induced liver injury, have not been published. Consequently, data on its mechanisms of action or efficacy in hepatic disease models are not available.

Exploratory Studies of this compound in Cancer Research Models

Exploratory in vitro research has been conducted to assess the potential antiproliferative effects of this compound. A 2014 study investigated the cytotoxicity of this compound on two human leukemia cell lines: K-562 (chronic myeloid leukemia) and KG-1 (acute myelogenous leukemia). researchgate.net

The study utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye reduction assay to measure cell viability after exposure to the compound. The findings indicated that this compound exhibited cytotoxic effects on these cancer cell lines, with the results quantified by IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro. researchgate.net

The specific findings from this exploratory study are detailed in the table below. researchgate.net

| Cancer Research Model | Compound Tested | Measured Endpoint | Reported IC₅₀ Value (μM) | Source |

|---|---|---|---|---|

| K-562 (Human Chronic Myeloid Leukemia cell line) | This compound | Antiproliferative Activity (Cell Viability) | 151.7 | researchgate.net |

| KG-1 (Human Acute Myelogenous Leukemia cell line) | This compound | Antiproliferative Activity (Cell Viability) | >200 | researchgate.net |

This study provides initial evidence of this compound's activity in cancer research models, specifically demonstrating dose-dependent antiproliferative effects against leukemia cells in vitro. researchgate.net

Metabolism and Biotransformation Research of Theophyllidine

Identification of Metabolic Pathways and Enzymatic Transformations of Theophyllidine

There is no information available in the search results regarding the specific metabolic pathways or the enzymatic transformations involved in the biotransformation of this compound.

Characterization of this compound Metabolites in Biological Matrices

There is no information available in the search results that identifies or characterizes any metabolites of this compound in biological matrices.

Factors Influencing this compound Biotransformation Rates and Metabolic Clearance

There is no information available in the search results concerning the factors that may influence the rate of biotransformation and metabolic clearance of this compound.

Analytical and Chemicotoxicological Methodologies Involving Theophyllidine

Development of Theophyllidine-Based Reagents for Chemical Analysis

The chemical properties of this compound make it a valuable precursor for the synthesis of specialized analytical reagents. These reagents are primarily employed in spectrophotometric methods designed for the detection and quantification of various pharmaceutical compounds.

This compound can be utilized to synthesize selective acid indicators, specifically azo dyes, for chemicotoxicological analysis. researchgate.net Research has demonstrated the synthesis of a this compound-based azo dye, 4-methylamino-5N-methylcarbamoyl-imidazolyl-2-azo-4-benzenesulfonic acid, at the Toxicological Chemistry Department of the National Pharmaceutical Academy of Ukraine. researchgate.net This synthesis involves the alkaline hydrolysis of methylxanthines like theophylline (B1681296) to produce this compound, which is then used to create the azo dye. researchgate.net

These synthesized azo dyes function as selective acid indicators that form ion associates with basic drugs, enabling their detection. researchgate.net This methodology has been successfully applied in the development of extraction-photometric procedures for the determination of several narcotic and intoxicating drugs in biological fluids such as urine. researchgate.netorcid.org The high sensitivity of these dyes to target "poisoning drugs" and their relatively low sensitivity to biogenic impurities make them particularly useful for screening analyses. researchgate.net

Table 1: Drugs Analyzed Using this compound-Derived Azo Dyes

| Drug Analyzed | Application Area | Reference |

|---|---|---|

| Dimedrol | Chemicotoxicological Analysis | researchgate.netorcid.orgsemanticscholar.org |

| Promedol | Chemicotoxicological Analysis | researchgate.netorcid.orgsemanticscholar.org |

| Fentanyl | Chemicotoxicological Analysis | researchgate.netorcid.orgsemanticscholar.org |

A primary analytical use of this compound is in the quantitative determination of its parent compound, theophylline, in various liquids, including bodily fluids. google.com This colorimetric method is based on the conversion of theophylline to this compound through a reaction with a strong alkali, such as sodium or potassium hydroxide, at an elevated temperature. google.com

Following the conversion, the alkali is neutralized, and the resulting this compound is coupled with a chromogen, typically a diazo compound like Fast Blue B salt, to produce a colored product. google.com The intensity or depth of the resulting color is directly proportional to the concentration of this compound, and by extension, the original concentration of theophylline in the sample. google.com This absorbance can be compared against a standard curve prepared from known quantities of theophylline to achieve a quantitative determination. google.com This technique has been noted for its utility in analyzing blood and saliva samples. google.com

Table 2: Steps for Quantitative Determination of Theophylline via this compound

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1 | Alkaline Hydrolysis | Convert theophylline to this compound using a strong alkali (e.g., NaOH) and heat. | google.com |

| 2 | Neutralization | Neutralize the excess alkali with an acid. | google.com |

| 3 | Coupling Reaction | Couple this compound with a chromogen (e.g., Fast Blue B salt) to form a colored azo dye. | google.com |

| 4 | Spectrophotometry | Measure the absorbance of the colored solution. | google.com |

Synthesis of this compound-Derived Azo Dyes for Chemicotoxicological Applications

Advanced Analytical Techniques for this compound Detection and Quantification

Modern analytical chemistry employs highly sensitive and specific techniques for the detection and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and mass spectrometry are principal among these methods for the analysis of this compound and its metabolic products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of xanthine (B1682287) derivatives, including theophylline and its related compounds. nih.gov While specific methods focusing solely on this compound are less common, the extensive body of research on theophylline analysis provides a robust framework for its detection. Reversed-phase HPLC (RP-HPLC) is the most frequently used method. uobasrah.edu.iqajol.info

These methods are suitable for analyzing pharmaceuticals and biological fluids like plasma, saliva, and urine. uobasrah.edu.iqnih.gov The separation is typically achieved on a C18 column, which is effective for separating the components in a mixture. uobasrah.edu.iqajol.info The choice of mobile phase is critical, with mixtures of methanol (B129727) and water being common. ajol.infonih.gov Detection is most often performed using an ultraviolet (UV) detector set at a wavelength where the compounds exhibit maximum absorbance, typically around 280 nm for theophylline. uobasrah.edu.iqnih.gov The developed HPLC methods are valued for being precise, accurate, sensitive, and selective. nih.gov

Table 3: Typical HPLC Parameters for Theophylline (and related compounds) Analysis

| Parameter | Specification | Purpose | Reference(s) |

|---|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | Separation of analytes based on polarity. | uobasrah.edu.iq |

| Column | C18 (e.g., Agilent Zorbax-SCX-C18) | Stationary phase for chromatographic separation. | uobasrah.edu.iqajol.info |

| Mobile Phase | Methanol:Water (e.g., 50:50 v/v or 60:40 v/v) | Elutes the sample through the column. | uobasrah.edu.iqajol.infonih.gov |

| Flow Rate | 0.75 - 1.0 mL/min | Controls the speed of the mobile phase. | uobasrah.edu.iqajol.infonih.gov |

| Detection | UV Spectrophotometry | Quantifies the analyte by measuring light absorbance. | uobasrah.edu.iqnih.gov |

| Wavelength | ~280 nm | Wavelength of maximum absorbance for detection. | uobasrah.edu.iqnih.gov |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of drugs and their metabolites. researchgate.net This combination offers high sensitivity and specificity, allowing for both the quantification of known compounds and the identification of unknown metabolic products. nih.govrsc.org

A method using capillary HPLC combined with fast atom bombardment-mass spectrometry (FAB-MS) has been developed for the simultaneous determination of theophylline and its related compounds, such as theobromine (B1682246) and caffeine (B1668208), in biological samples. nih.gov This technique is sensitive enough to detect concentrations as low as 50-500 ng/ml and can be used to identify these compounds in blood, urine, and even hair. nih.gov Tandem mass spectrometry (LC-MS/MS) is particularly valuable for structural elucidation of biotransformation products, providing essential information for pharmacological studies. nih.gov These advanced spectrometric methods are crucial for metabolic profiling and linking chemical responses to biological events. nih.gov

High-Performance Liquid Chromatography (HPLC) in this compound Analysis

This compound's Role as a Pharmaceutical Reference Standard

This compound is utilized as a pharmaceutical reference standard in the drug development and manufacturing process. axios-research.comaxios-research.com Companies specializing in pharmaceutical reference standards supply high-quality this compound, often as the hydrochloride salt (this compound HCl), for various analytical purposes. axios-research.comaxios-research.com

These reference standards are essential for a range of applications in pharmaceutical research and quality control. axios-research.com They are used in product development, for inclusion in Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions, for routine quality control (QC) testing, and during method validation and stability studies. axios-research.com Furthermore, this compound standards are employed to identify unknown impurities and to assess the genotoxic potential of related substances. axios-research.com These products are meticulously characterized and are accompanied by a comprehensive Certificate of Analysis (COA) that complies with regulatory standards. axios-research.comslideshare.net

Table 4: Applications of this compound as a Pharmaceutical Reference Standard

| Application | Description | Reference(s) |

|---|---|---|

| Impurity Identification | Used to identify and quantify unknown impurities in drug substances and products. | axios-research.com |

| Quality Control (QC) | Serves as a standard for routine laboratory analysis and pharma release testing. | axios-research.comsigmaaldrich.com |

| Method Validation | Employed to validate the accuracy, precision, and linearity of analytical methods. | axios-research.com |

| Stability Studies | Used to assess the stability of drug products over time under various conditions. | axios-research.com |

| Regulatory Submissions | Included in ANDA and DMF submissions to regulatory authorities. | axios-research.com |

| Genotoxic Potential Evaluation | Helps in evaluating the potential genotoxicity of impurities. | axios-research.com |

Utilization in Quality Control and Method Validation in Pharmaceutical Development

This compound plays a critical role in the pharmaceutical industry, primarily as a reference standard in quality control (QC) and for the development and validation of analytical methods. axios-research.comaxios-research.comclearsynth.com As a known impurity and degradation product of active pharmaceutical ingredients (APIs) like Theophylline and Diprophylline, its availability as a certified reference material is essential for ensuring the purity, safety, and efficacy of these drug products. clearsynth.comsynzeal.comnih.gov

Reference standards of this compound are used for several key applications in pharmaceutical development, including Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, stability studies, and the identification of unknown impurities. axios-research.com The use of this compound as a reference material allows pharmaceutical manufacturers to accurately quantify its presence in drug substances and finished products, ensuring compliance with strict regulatory limits on impurities. synzeal.comahabiochem.com

Method validation is a crucial component of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies like the International Council for Harmonisation (ICH). jocpr.comideagen.com Analytical methods designed to detect and quantify this compound as an impurity must be rigorously validated to prove they are fit for purpose. The validation process demonstrates that the analytical procedure is accurate, precise, specific, linear, and robust.

A typical analytical method for impurity profiling, such as High-Performance Liquid Chromatography (HPLC), would be validated for various parameters as detailed in the table below. jocpr.comnih.gov

| Validation Parameter | Description | Typical Acceptance Criteria for this compound Analysis |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components, such as the main API, other impurities, and degradation products. | The this compound peak should be well-resolved from Theophylline and other potential impurities with no interference at its retention time. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | A correlation coefficient (r²) of ≥ 0.99 for the calibration curve plotted with known concentrations of this compound reference standard. |

| Accuracy | The closeness of test results to the true value, often determined by spike/recovery studies. | Recovery of this compound should typically be within 98.0% to 102.0% of the spiked amount. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/different analyst). | Relative Standard Deviation (RSD) should be not more than 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined by signal-to-noise ratio (commonly 3:1) or other statistical methods. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (commonly 10:1) or other statistical methods. The LOQ must be below the reporting threshold for the impurity. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, flow rate, column temperature). | The results should remain consistent, with no significant impact on resolution or quantitation. |

This table is illustrative and based on general ICH guidelines for analytical method validation. jocpr.com

Furthermore, specific analytical methodologies have been developed that directly involve this compound. For instance, a quantitative test for Theophylline involves its conversion to this compound through alkaline hydrolysis at an elevated temperature. google.com The resulting this compound is then coupled with an azo chromogen to produce a colored product, the intensity of which can be measured to determine the original Theophylline concentration. google.com In a similar vein, a this compound-based azo dye has been synthesized for use as a selective acid indicator in the extraction-photometric analysis of various drugs in biological fluids. researchgate.net

Assessment of Impurity Profiles and Genotoxic Potential Related to this compound

The assessment of impurities is a fundamental aspect of pharmaceutical quality control, aimed at ensuring that the levels of any unwanted chemicals in an API or drug product are below established safety thresholds. compliancequest.comanton-paar.com this compound is officially recognized as a related compound and impurity of Theophylline (Theophylline EP Impurity D) and Diprophylline (Diprophylline EP Impurity A). clearsynth.comsynzeal.com Its presence can arise from the synthesis process or as a degradation product during storage.

Impurity profiling is the process of identifying and quantifying all impurities present in a pharmaceutical substance. This is typically performed using high-resolution chromatographic techniques, most commonly RP-HPLC, often coupled with mass spectrometry (MS) for structural elucidation. nih.govslideshare.net By using a certified this compound reference standard, analysts can confirm the identity of the impurity peak in a chromatogram and accurately quantify it against the API. axios-research.comsynzeal.com Pharmacopoeial monographs set specific limits for known impurities like this compound; for example, a specification for Theophylline Anhydrous may limit this compound to not more than 0.1%. ahabiochem.com

Genotoxic Potential

A critical concern for any pharmaceutical impurity is its potential for genotoxicity—the ability to damage DNA, which can lead to mutations and potentially cancer. Regulatory guidelines, such as ICH M7, mandate the assessment of impurities for genotoxic potential. While direct and extensive genotoxicity studies on this compound itself are not widely published, its status as a close structural analog and metabolite of Theophylline means that the toxicological data for Theophylline is highly relevant for risk assessment.

Studies have been conducted to evaluate the genotoxic effects of Theophylline. The findings from these assessments are used to infer the potential risks associated with its impurities, including this compound.

| Study Type | Organism/Cell Line | Key Findings | Reference |

| Mutagenicity Test | Bacteria (e.g., Salmonella typhimurium) & Mammalian Cells | Theophylline showed very weak mutagenic effects on bacteria and mammalian cells in the absence of the S9 metabolic activation fraction. This weak effect was eliminated when the S9 fraction was present, leading to the inference that Theophylline does not exert genotoxic action in vivo. | nih.gov |

| Ames Mutagenicity Assay | Salmonella strains TA102 and TA104 | Very weak mutagenic effects were observed at certain concentrations only when the S9 metabolic activation fraction was added. No mutagenic effects were seen in other strains. | nih.gov |

| In Vivo Sister Chromatid Exchange (SCE) Assay | Bone marrow cells of mice | Theophylline was found to induce a significant number of sister chromatid exchanges, indicating a potential for genotoxic activity in vivo under the conditions of this specific assay. | nih.gov |

The results from genotoxicity testing of Theophylline are somewhat mixed. While some assays suggest a very low potential for mutagenicity that is mitigated by metabolic processes, others indicate a potential for inducing chromosomal damage in vivo. nih.govnih.gov This highlights the importance of controlling impurities like this compound to stringent levels (e.g., the Threshold of Toxicological Concern, TTC) in the final drug product to ensure patient safety. The rigorous control and validation of analytical methods are therefore indispensable for monitoring and limiting the presence of this compound. axios-research.comcompliancequest.com

Advanced Research Perspectives and Future Directions for Theophyllidine

Prospects for Theophyllidine in Targeted Therapeutic Development

The exploration of this compound as a lead compound for targeted therapies is a growing area of research. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. Initial studies, primarily computational and preclinical, have highlighted specific biological activities that could be harnessed for developing new treatments.

In-silico biological activity screenings have been instrumental in identifying the potential of this compound. These computational studies predict the interaction of a compound with biological targets. Research indicates that among several synthetic purine (B94841) alkaloid derivatives, this compound is distinguished by a predicted hepatotropic effect, suggesting a natural affinity for liver tissues. researchgate.netuzicps.uzresearchgate.net This characteristic is a significant advantage for the targeted treatment of hepatic disorders, as it may allow for localized drug action and potentially reduce systemic side effects.

Furthermore, laboratory studies have demonstrated that this compound possesses antiproliferative properties. researchgate.net An analysis of newly synthesized imidazole (B134444) derivatives, including this compound, showed that these structures exhibit activity against the proliferation of cancer cells, marking them as potential lead structures for the development of novel anti-neoplastic agents. researchgate.net The ability to inhibit cell growth is a cornerstone of cancer therapy, and the unique structure of this compound could offer a new scaffold for designing more effective and selective anticancer drugs. Molecular docking studies have also been employed to understand its binding mechanisms, a critical step in rational drug design. researchgate.net

Beyond its direct therapeutic potential, this compound has been utilized as a chemical tool. For instance, this compound-based azo dyes have been synthesized for use in the chemicotoxicological analysis of various drugs, demonstrating its utility in developing sensitive and selective analytical methods. researchgate.netnuph.edu.ua This application in diagnostics and analysis further underscores the versatility of the this compound structure in biomedical science.

Table 1: In-Silico and Preclinical Research Findings for this compound

| Research Area | Finding | Implication for Targeted Therapy | Reference(s) |

|---|---|---|---|

| In-Silico Screening | Predicted hepatotropic (liver-targeting) effect. | Development of drugs specifically for liver diseases. | researchgate.netuzicps.uzresearchgate.net |

| Antiproliferative Studies | Exhibits antiproliferative activity in laboratory assays. | Potential as a lead structure for new anti-cancer agents. | researchgate.net |

| Molecular Modeling | Molecular docking studies performed to analyze binding affinity. | Foundation for structure-based drug design and optimization. | researchgate.net |

| Analytical Chemistry | Used to create azo dyes for selective drug analysis. | Application in developing diagnostic and analytical tools. | researchgate.netnuph.edu.ua |

Integration of Omics Technologies in this compound Research

The advancement of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful toolkit to deepen the understanding of this compound's biological activities. While direct and extensive application of these technologies to this compound is not yet widely published, their integration represents a critical future step in its research and development trajectory.

Genomics: Genomic studies could identify genetic variations that influence an individual's response to this compound. For instance, by analyzing genomic data from cell lines or patient populations, researchers could uncover single nucleotide polymorphisms (SNPs) or other genetic markers that correlate with therapeutic efficacy or metabolic pathways of the compound. This knowledge is fundamental for developing personalized medicine approaches. The increasing availability of whole-genome sequencing data provides an opportunity to identify genetic variants that could be targeted. ox.ac.uk

Proteomics: This field focuses on the large-scale study of proteins. Proteomics can be used to identify the specific protein targets with which this compound interacts to exert its effects, such as its hepatotropic or antiproliferative actions. Techniques like thermal proteome profiling or affinity purification-mass spectrometry could reveal the direct binding partners of this compound within the cell, validating computational predictions and uncovering novel mechanisms of action.

Metabolomics: As the study of small molecules or metabolites within cells, tissues, or organisms, metabolomics is perfectly suited to characterize the downstream effects of this compound. researchgate.net It can provide a detailed snapshot of the metabolic changes that occur in response to the compound, helping to elucidate its mechanism of action and its impact on physiological pathways. researchgate.net Metabolomic profiling is increasingly used in drug development to understand efficacy and identify potential biomarkers. researchgate.net

The integration of these omics approaches would provide a systems-level understanding of this compound, moving beyond a single target to a network-based view of its biological impact. This comprehensive data is essential for advancing the compound from a promising lead structure to a viable therapeutic candidate.

Table 2: Potential Omics-Based Research Strategies for this compound

| Omics Field | Potential Research Question | Methodology | Expected Outcome |

|---|---|---|---|

| Genomics | Are there genetic markers that predict response to this compound's effects? | Genome-Wide Association Studies (GWAS); Whole-Genome Sequencing. ox.ac.ukuclahealth.org | Identification of patient populations most likely to benefit from this compound-based therapies. |

| Proteomics | What are the direct protein targets of this compound in liver or cancer cells? | Affinity Purification-Mass Spectrometry; Thermal Proteome Profiling. | Validation of therapeutic targets and discovery of novel mechanisms of action. |

| Metabolomics | How does this compound alter cellular metabolism to produce its effects? | Untargeted and Targeted Metabolomic Profiling using LC-MS/GC-MS. researchgate.net | Elucidation of biological pathways affected by the compound and identification of efficacy biomarkers. |

Development of Novel Delivery Systems and Formulations for this compound

While research into novel drug delivery systems specifically for this compound is still in its infancy, the extensive work done on its parent compound, theophylline (B1681296), provides a clear roadmap for future formulation development. ptfarm.plnih.govgoogle.com The physical and chemical properties of a drug, such as solubility, can be significantly enhanced through advanced formulation strategies, which in turn improves bioavailability and therapeutic effect. ptfarm.pl

Formulation research on theophylline has explored various approaches to control its release and improve its solubility:

Sustained-Release Systems: To prolong the drug's effect and improve patient compliance, sustained-release dosage forms for theophylline have been developed. These include matrix pellets where the drug is embedded in a water-insoluble plastic and coated with a functional membrane. google.com

Polymer-Coated Tablets: The use of polymers like Eudragit in coating matrix tablets has been shown to achieve a desired sustained-release profile over 24 hours. nih.gov Such coatings can be designed to release the drug in response to the pH of the gastrointestinal tract, for example, showing limited release in the acidic stomach environment and faster release in the alkaline intestinal fluid. nih.gov

Syrup Formulations: For liquid dosage forms, studies have focused on creating stable syrup formulations of theophylline, using various adjuvant substances to increase its poor water solubility. ptfarm.pl

These established techniques could be adapted for this compound. Furthermore, modern novel drug delivery systems offer even more sophisticated options for enhancing therapeutic potential. researchgate.netnptel.ac.inroutledge.com These include:

Nanoparticles: Encapsulating this compound in polymeric nanoparticles could improve its solubility, protect it from degradation, and enable targeted delivery to specific tissues, such as the liver, leveraging its natural hepatotropic tendency. researchgate.net

Liposomes and Micelles: These lipid-based carriers are adept at encapsulating both hydrophilic and hydrophobic drugs, improving their circulation time and directing them to sites of action, which could be particularly useful for targeted cancer therapy. acmgloballab.com

The development of such advanced formulations will be a crucial step in translating the preclinical promise of this compound into a clinically effective medication.

Table 3: Potential Novel Drug Delivery Systems for this compound

| Delivery System | Description | Potential Advantage for this compound | Reference(s) |

|---|---|---|---|

| Sustained-Release Matrix | Drug embedded in an insoluble polymer matrix to slow down release. | Prolonged therapeutic effect, reduced dosing frequency. | google.com |

| pH-Sensitive Polymer Coatings | Coating that dissolves at a specific pH to release the drug in a targeted region of the GI tract. | Targeted release in the intestine, improved stability. | nih.gov |

| Nanoparticles | Drug encapsulated within sub-micron sized polymer particles. | Enhanced bioavailability, potential for active targeting. | researchgate.net |

| Liposomes/Micelles | Drug contained within a lipid bilayer vesicle or colloidal carrier. | Improved solubility, reduced toxicity, passive targeting to tumors (EPR effect). | acmgloballab.com |

Collaborative Research Initiatives and Interdisciplinary Approaches to this compound Studies

The journey of a compound from initial discovery to clinical application is a complex, multi-stage process that necessitates significant collaboration and interdisciplinary expertise. The advancement of this compound research is contingent on fostering such partnerships.

Current research on purine derivatives, including this compound, already shows evidence of international collaboration. Studies have involved joint efforts between researchers and institutions across different countries, such as Kazakhstan and Uzbekistan, pooling resources and knowledge. researchgate.netuzicps.uz These partnerships are often supported by national funding bodies and science committees, which are essential for sustaining long-term research projects. researchgate.netuzicps.uzresearchgate.net

An interdisciplinary approach is fundamental to fully exploring this compound's potential. The research so far combines:

Medicinal Chemistry: For the synthesis of this compound derivatives and related compounds. researchgate.net

Computational Chemistry: For in-silico screening and molecular docking to predict activity and guide synthesis. researchgate.net

Pharmacology and Cell Biology: For conducting in-vitro and in-vivo assays to determine biological activity and efficacy. researchgate.net

Pharmaceutical Sciences: For developing stable and effective drug formulations. ptfarm.pl

Future progress will require expanding these collaborations. Forging partnerships between academic research laboratories, which often excel in discovery and mechanism-of-action studies, and pharmaceutical or biotech companies, which have the expertise in drug development, manufacturing, and clinical trials, will be crucial. iu.edu Grant-funded initiatives aimed at training the next generation of researchers in translational drug discovery will also play a vital role in ensuring that promising compounds like this compound can be fully investigated and potentially developed into new therapies. uclahealth.orgiu.edu

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Theophylline |

| Caffeidine (B195705) |

| Theobromidine |

| Etofyllidine |

| Dimedrol |

| Promedol |

| Fentanyl |

| Cyclodol |

| Eudragit |

| Lactose |

| Ampicillin trihydrate |

| Aspirin |

| Propylthiouracil |

Q & A

Q. What experimental methodologies are most effective for characterizing Theophyllidine’s pharmacokinetic properties?

To assess pharmacokinetics (e.g., absorption, distribution, metabolism, excretion), use in vivo animal models (e.g., rabbits, rodents) with intravenous or oral administration, followed by plasma concentration-time profiling via HPLC or LC-MS/MS. Ensure strict control of variables like dosing regimen, animal physiology, and analytical calibration . For reproducibility, document protocols in line with guidelines for experimental transparency, such as those outlined by the Beilstein Journal of Organic Chemistry (e.g., detailed synthesis steps, purity validation) .

Q. How can researchers validate this compound’s structural identity and purity in synthetic workflows?

Employ a combination of spectroscopic techniques:

- NMR for structural confirmation (e.g., ¹H/¹³C NMR peaks matching predicted spectra).

- Mass spectrometry for molecular weight verification.

- HPLC with standardized reference materials to quantify purity (>95% is typical for pharmacological studies).

For novel derivatives, include elemental analysis and crystallography data where feasible .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Prioritize target-specific assays (e.g., enzyme inhibition assays, receptor-binding studies) using cell-free systems or immortalized cell lines. For cytotoxicity screening, use MTT or resazurin assays. Always include positive controls (e.g., known inhibitors) and validate results across triplicate experiments to address variability .

Advanced Research Questions

Q. How should researchers design studies to resolve contradictory data on this compound’s mechanism of action?

Contradictions often arise from model specificity (e.g., cell type differences) or dosage effects. Adopt a tiered approach:

Systematic review : Meta-analyze existing literature to identify gaps or confounding variables .

Comparative experiments : Test this compound across multiple models (e.g., primary vs. cancer cells) under standardized conditions.

Omics integration : Use transcriptomics/proteomics to map pathway interactions and validate hypotheses .

Document negative results transparently to avoid publication bias .

Q. What strategies optimize dose-response studies for this compound in complex biological systems?

- Preclinical models : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma levels with efficacy/toxicity.

- Non-linear regression : Fit data to Hill or Emax models using software like GraphPad Prism.

- Ethical considerations : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for animal/human studies .

Q. How can computational methods enhance this compound’s research scalability?

- Molecular docking : Predict binding affinities to targets (e.g., adenosine receptors) using AutoDock Vina or Schrödinger.

- QSAR modeling : Relate structural modifications to bioactivity trends.

- Machine learning : Train models on existing datasets to prioritize synthetic pathways or predict off-target effects .

Q. What frameworks ensure rigor when integrating this compound research with multi-omics data?

- PICO framework : Define Population (e.g., cell type), Intervention (this compound dose), Comparison (controls), Outcomes (omics endpoints).

- Data normalization : Use R/Bioconductor packages (e.g., DESeq2 for RNA-seq) to correct batch effects.

- Pathway enrichment : Tools like DAVID or Metascape contextualize omics findings within biological networks .

Methodological Best Practices

Q. How to address batch-to-batch variability in this compound synthesis?

- Quality-by-Design (QbD) : Optimize reaction parameters (temperature, solvent purity) via DOE (Design of Experiments).

- Stability testing : Monitor degradation under stress conditions (heat, light) using accelerated stability protocols .

Q. What statistical approaches mitigate Type I/II errors in this compound efficacy studies?

- Power analysis : Calculate sample sizes a priori (e.g., G*Power software).

- Multiple-testing correction : Apply Benjamini-Hochberg for high-throughput data.

- Blinding : Randomize treatment groups and use double-blind protocols in animal/human trials .

Q. How to ethically manage data sharing and reproducibility in this compound research?

- FAIR principles : Ensure data are Findable, Accessible, Interoperable, Reusable.

- Pre-registration : Upload protocols to platforms like Open Science Framework.

- Supporting information : Publish raw data, code, and SOPs in supplementary materials or repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.